molecular formula C10H10N2O4 B14283874 N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide CAS No. 136268-96-7

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide

Katalognummer: B14283874
CAS-Nummer: 136268-96-7
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: NWHJOAWWJLNVQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both hydroxamic acid and benzamide functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide typically involves the Schiff base coupling and subsequent reduction of 4-aminophenylhydroxamic acid with appropriate aldehydes or ketones. For instance, the reaction with o-vanillin or 2-hydroxybenzaldehyde can yield the desired product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the coupling and reduction processes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide involves its ability to chelate metal ions and inhibit enzymes such as histone deacetylases (HDACs). By binding to the active site of HDACs, the compound can prevent the deacetylation of histone proteins, leading to changes in gene expression and potential therapeutic effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide is unique due to its specific structural arrangement, which allows for versatile reactivity and binding properties. Its dual functionality as both a hydroxamic acid and benzamide derivative sets it apart from other similar compounds, providing distinct advantages in various applications.

Eigenschaften

CAS-Nummer

136268-96-7

Molekularformel

C10H10N2O4

Molekulargewicht

222.20 g/mol

IUPAC-Name

N-hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide

InChI

InChI=1S/C10H10N2O4/c13-9(11-15)6-3-7-1-4-8(5-2-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14)

InChI-Schlüssel

NWHJOAWWJLNVQU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)NO)C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.